1-(1-Bromopropan-2-yl)-3,5-dichlorobenzene
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Overview
Description
1-(1-Bromopropan-2-yl)-3,5-dichlorobenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a bromine atom attached to a propyl group, which is further connected to a benzene ring substituted with two chlorine atoms at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Bromopropan-2-yl)-3,5-dichlorobenzene typically involves the bromination of 3,5-dichlorotoluene. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a controlled temperature and ensuring the absence of moisture to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Bromopropan-2-yl)-3,5-dichlorobenzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 3,5-dichloropropylbenzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Nucleophilic Substitution: 1-(1-Hydroxypropan-2-yl)-3,5-dichlorobenzene.
Oxidation: 1-(1-Oxopropan-2-yl)-3,5-dichlorobenzene.
Reduction: 1-Propyl-3,5-dichlorobenzene.
Scientific Research Applications
1-(1-Bromopropan-2-yl)-3,5-dichlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Bromopropan-2-yl)-3,5-dichlorobenzene involves its interaction with specific molecular targets. The bromine atom acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The compound’s aromatic ring and halogen substituents contribute to its reactivity and potential biological activity.
Comparison with Similar Compounds
1-(1-Bromopropan-2-yl)benzene: Lacks the chlorine substituents, resulting in different chemical properties and reactivity.
1-(1-Bromopropan-2-yl)-4-chlorobenzene: Contains a single chlorine substituent, leading to variations in its chemical behavior.
1-(1-Bromopropan-2-yl)-2,4-dichlorobenzene:
Uniqueness: 1-(1-Bromopropan-2-yl)-3,5-dichlorobenzene is unique due to the specific positioning of its chlorine atoms, which influences its chemical reactivity and potential applications. The presence of both bromine and chlorine atoms makes it a versatile compound for various chemical transformations and research purposes.
Properties
CAS No. |
68575-37-1 |
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Molecular Formula |
C9H9BrCl2 |
Molecular Weight |
267.97 g/mol |
IUPAC Name |
1-(1-bromopropan-2-yl)-3,5-dichlorobenzene |
InChI |
InChI=1S/C9H9BrCl2/c1-6(5-10)7-2-8(11)4-9(12)3-7/h2-4,6H,5H2,1H3 |
InChI Key |
ACCMREDCJXXNMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CBr)C1=CC(=CC(=C1)Cl)Cl |
Origin of Product |
United States |
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